Dimethyl-(4-pyridin-4-ylethynyl-phenyl)-amine
Description
Dimethyl-(4-pyridin-4-ylethynyl-phenyl)-amine is a tertiary amine featuring a pyridine ring linked via an ethynyl group to a dimethylamino-substituted phenyl ring. This structure confers unique electronic and steric properties, making it relevant in materials science and medicinal chemistry.
Properties
Molecular Formula |
C15H14N2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
N,N-dimethyl-4-(2-pyridin-4-ylethynyl)aniline |
InChI |
InChI=1S/C15H14N2/c1-17(2)15-7-5-13(6-8-15)3-4-14-9-11-16-12-10-14/h5-12H,1-2H3 |
InChI Key |
OSSOQEJILVKSHI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C#CC2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-(4-pyridin-4-ylethynyl-phenyl)-amine typically involves a multi-step process. One common method includes the Sonogashira coupling reaction, where a halogenated pyridine derivative reacts with a phenylacetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-(4-pyridin-4-ylethynyl-phenyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF) or acetonitrile, and mild heating.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of ethylene-linked compounds.
Scientific Research Applications
Dimethyl-(4-pyridin-4-ylethynyl-phenyl)-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of Dimethyl-(4-pyridin-4-ylethynyl-phenyl)-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique electronic and photophysical properties. Additionally, it can interact with biological macromolecules, such as proteins and nucleic acids, influencing their structure and function.
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
The compound’s pyridinylethynyl group distinguishes it from analogs with alternative substituents:
Key Observations :
- Electron-withdrawing groups (e.g., nitro in ) reduce electron density on the phenyl ring, altering reactivity and optical properties.
- Ethynyl spacers enhance conjugation and polarizability compared to vinyl or single-bonded systems .
- Chlorinated analogs (e.g., PCB-1c) exhibit higher chemical hardness (η = 4.32 eV) and electrophilicity (ω = 1.89 eV) due to halogen effects .
Biological Activity
Dimethyl-(4-pyridin-4-ylethynyl-phenyl)-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula: . Its structure includes a dimethylamino group attached to a phenyl ring, which is further substituted with a pyridin-4-ylethynyl moiety. This complex arrangement enhances its electronic properties and reactivity, making it a candidate for various biological investigations.
Biological Activity Overview
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Activity : Similar compounds have been studied for their potential to inhibit cancer cell proliferation. The presence of the pyridine and ethynyl groups may contribute to interactions with key biological targets involved in cancer progression.
- Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit specific enzymes, which is crucial in drug design for conditions such as cancer and neurodegenerative diseases.
- Neuropharmacological Effects : The compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Sonogashira Coupling : This method involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst.
- N-Alkylation Reactions : Dimethylation can be performed using methyl iodide in the presence of a base to introduce the dimethylamino group.
These synthetic pathways not only facilitate the production of this compound but also allow for modifications that could enhance its biological activity.
Anticancer Studies
A study investigating similar compounds demonstrated that derivatives with ethynyl substitutions exhibited significant cytotoxicity against various cancer cell lines. These findings suggest that this compound could possess similar properties, warranting further investigation into its anticancer mechanisms .
Enzyme Inhibition
Research on enzyme inhibitors has shown that compounds containing pyridine rings often act as effective inhibitors for certain kinases involved in cancer signaling pathways. This suggests that this compound may also exhibit inhibitory effects on such enzymes, which could be beneficial in therapeutic contexts .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N,N-Dimethylbenzeneamine | Contains only a phenyl ring and dimethylamino | Simpler structure; less diverse reactivity |
| 4-Pyridinyletheynylaniline | Contains a pyridine but lacks dimethyl substitution | Potentially different electronic properties |
| N,N-Dimethyl(4-pyridin-3-ylethynyl)amine | Similar structure but different pyridine position | May exhibit different biological activities |
This compound stands out due to its specific combination of heterocyclic and aromatic components, enhancing its utility in various applications compared to simpler analogs.
Q & A
What are the common synthetic routes for preparing Dimethyl-(4-pyridin-4-ylethynyl-phenyl)-amine, and what challenges arise during its synthesis?
Level: Basic
Answer:
The synthesis typically involves multi-step reactions, including:
- Sonogashira Coupling: To introduce the ethynyl bridge between the pyridine and phenyl moieties (evident in structurally similar compounds with ethynyl linkages) .
- Amination: Introduction of the dimethylamino group via alkylation or reductive amination (as seen in analogous amine derivatives) .
Challenges: - Sensitivity of Ethynyl Groups: Requires inert atmospheres (e.g., nitrogen/argon) to prevent oxidation .
- Purification: Separation of regioisomers or byproducts due to the compound’s planar structure and polar functional groups .
How can researchers resolve structural ambiguities in derivatives of this compound using advanced spectroscopic and crystallographic methods?
Level: Advanced
Answer:
- X-ray Diffraction (XRD): For definitive crystal structure determination, tools like SIR97 (direct methods for phase problem solutions) are critical for confirming bond angles and stereochemistry .
- 2D NMR (e.g., HSQC, HMBC): To assign proton-carbon correlations, especially for distinguishing ethynyl vs. aromatic proton environments .
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula by matching exact mass with theoretical values (e.g., C18H16F3N5 in related pyrimidine derivatives) .
What methodologies are employed to analyze the compound’s biological activity, particularly in receptor or enzyme interaction studies?
Level: Basic
Answer:
- In Vitro Binding Assays: Use radiolabeled ligands or fluorescence polarization to quantify affinity for target receptors (e.g., IC50 determination, as applied to fluorophenyl-pyridine analogs) .
- Enzyme Inhibition Studies: Kinetic assays (e.g., spectrophotometric monitoring of substrate conversion) to assess inhibition mechanisms (competitive/non-competitive) .
- Controls: Include positive/negative controls (e.g., known inhibitors) and solvent-only blanks to validate specificity .
How can computational modeling enhance the understanding of this compound’s electronic properties and target interactions?
Level: Advanced
Answer:
- Density Functional Theory (DFT): Predicts electron distribution, HOMO-LUMO gaps, and reactivity sites (e.g., trifluoromethyl groups in analogs alter electron density) .
- Molecular Docking: Simulates binding poses with biological targets (e.g., viral proteases or kinases) using software like AutoDock or Schrödinger .
- MD Simulations: Evaluates stability of ligand-target complexes over time (nanosecond-scale trajectories) to prioritize derivatives for synthesis .
What strategies address contradictory data in reactivity or biological activity studies of this compound?
Level: Advanced
Answer:
- Variable Control: Replicate experiments under identical conditions (temperature, solvent purity, catalyst batch) to isolate discrepancies .
- Substituent Effects Analysis: Compare analogs (e.g., fluoro vs. chloro substituents) to identify electronic/steric influences on reactivity or bioactivity .
- Meta-Analysis: Cross-reference findings with structurally related compounds (e.g., pyrimidine derivatives with morpholinophenyl groups) to identify trends .
What are the best practices for optimizing reaction conditions when functionalizing the pyridine or phenyl rings?
Level: Basic
Answer:
- Catalyst Screening: Test palladium/copper catalysts for cross-coupling efficiency (e.g., Buchwald-Hartwig amination for aryl halides) .
- Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) for SNAr reactions or toluene for thermal stability in reflux conditions .
- Temperature Gradients: Perform reactions at incremental temperatures (e.g., 60°C to 110°C) to maximize yield while minimizing decomposition .
How can researchers design derivatives of this compound to enhance stability or bioavailability?
Level: Advanced
Answer:
- Pro-drug Strategies: Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability, as seen in morpholinophenyl-pyrimidine analogs .
- Steric Shielding: Add bulky substituents near reactive sites (e.g., ethynyl groups) to reduce metabolic degradation .
- LogP Optimization: Modify substituents (e.g., replacing methoxy with trifluoromethyl) to balance hydrophobicity and solubility .
What experimental approaches assess the compound’s stability under varying pH, temperature, or light conditions?
Level: Basic
Answer:
- Forced Degradation Studies: Expose the compound to extremes (e.g., 0.1M HCl/NaOH, UV light) and monitor decomposition via HPLC .
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 1–3 months, comparing pre/post-analysis spectra (IR, NMR) .
- Lyophilization: For hygroscopic analogs, test stability in lyophilized vs. solution states using mass balance assays .
How do researchers investigate the compound’s interactions with biological membranes or cellular uptake mechanisms?
Level: Advanced
Answer:
- Liposome Binding Assays: Use fluorescence quenching to measure partitioning into lipid bilayers .
- Caco-2 Permeability Models: Quantify apical-to-basolateral transport to predict intestinal absorption .
- Confocal Microscopy: Tag derivatives with fluorophores (e.g., FITC) to visualize subcellular localization .
What advanced spectroscopic techniques are critical for characterizing byproducts or degradation products of this compound?
Level: Advanced
Answer:
- LC-MS/MS: Identifies low-abundance impurities via fragmentation patterns (e.g., loss of dimethylamine or ethynyl cleavage) .
- NMR Relaxation Measurements: Differentiates between slow-exchanging conformers or aggregates in solution .
- XPS (X-ray Photoelectron Spectroscopy): Maps elemental composition shifts in degraded samples (e.g., nitrogen loss due to amine oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
